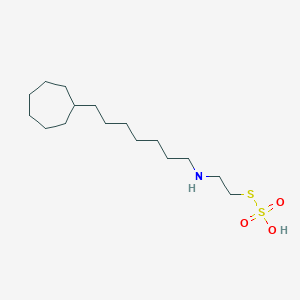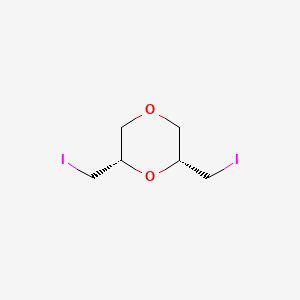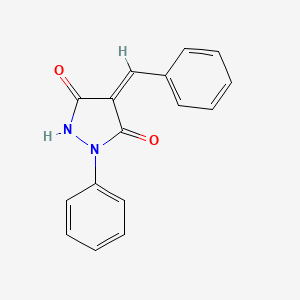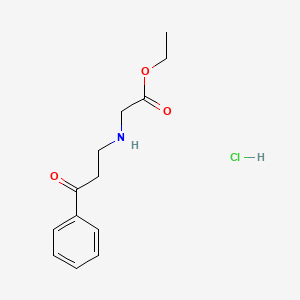
7-(2-Sulfosulfanylethylamino)heptylcycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Sulfosulfanylethylamino)heptylcycloheptane is a complex organic compound characterized by a cycloheptane ring substituted with a heptyl chain and an amino group linked to a sulfosulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane typically involves multiple steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through the Clemmensen reduction of cycloheptanone.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a Friedel-Crafts alkylation reaction using heptyl chloride and an appropriate catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Sulfosulfanyl Group Addition: The sulfosulfanyl group can be added through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfosulfanyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the cycloheptane ring or the sulfosulfanyl group, potentially leading to the formation of simpler hydrocarbons or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane involves its interaction with specific molecular targets. The sulfosulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
類似化合物との比較
Similar Compounds
Cycloheptane: A simpler analog without the heptyl chain and functional groups.
Heptylcycloheptane: Lacks the amino and sulfosulfanyl groups.
7-Aminoheptylcycloheptane: Similar but without the sulfosulfanyl group.
Uniqueness
7-(2-Sulfosulfanylethylamino)heptylcycloheptane is unique due to the presence of both the sulfosulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds cannot fulfill.
特性
CAS番号 |
21209-16-5 |
|---|---|
分子式 |
C16H33NO3S2 |
分子量 |
351.6 g/mol |
IUPAC名 |
7-(2-sulfosulfanylethylamino)heptylcycloheptane |
InChI |
InChI=1S/C16H33NO3S2/c18-22(19,20)21-15-14-17-13-9-5-1-2-6-10-16-11-7-3-4-8-12-16/h16-17H,1-15H2,(H,18,19,20) |
InChIキー |
AUHFJVPFZBSCTD-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)CCCCCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)



![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)




![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
